- Preparation of quinoline derivatives as PI3 kinase inhibitors, World Intellectual Property Organization, , ,
Cas no 927801-23-8 (6-bromo-4-iodo-quinoline)
6-bromo-4-iodo-quinoline structure
Product Name:6-bromo-4-iodo-quinoline
كاس عدد:927801-23-8
وسط:C9H5BrIN
ميغاواط:333.95117354393
MDL:MFCD08437008
CID:796678
Update Time:2024-10-26
6-bromo-4-iodo-quinoline الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 6-Bromo-4-iodoquinoline
- Quinoline,6-bromo-4-iodo-
- 4-iodo-6-bromoquinoline
- 6-bromo-4-iodo quinoline
- BWFLFNVNIISPPK-UHFFFAOYSA-N
- FCH1386772
- ST2418895
- AX8038421
- Z5354
- 6-Bromo-4-iodoquinoline (ACI)
- 6-bromo-4-iodo-quinoline
-
- MDL: MFCD08437008
- نواة داخلي: 1S/C9H5BrIN/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H
- مفتاح Inchi: BWFLFNVNIISPPK-UHFFFAOYSA-N
- ابتسامات: BrC1C=C2C(N=CC=C2I)=CC=1
حساب السمة
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 1
- عدد الذرات الثقيلة: 12
- تدوير ملزمة العد: 0
- تعقيدات: 165
- طوبولوجي سطح القطب: 12.9
الخصائص التجريبية
- نقطة الغليان: 375.5°C at 760 mmHg
6-bromo-4-iodo-quinoline أمن المعلومات
- إشارة عشوائية:Warning
- وصف الخطر: H302-H315-H319-H332-H335
- تحذير: P280-P305+P351+P338-P310
- ظروف التخزين:Keep in dark place,Inert atmosphere,2-8°C
6-bromo-4-iodo-quinoline الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TA533-50mg |
6-bromo-4-iodo-quinoline |
927801-23-8 | 97% | 50mg |
95.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TA533-250mg |
6-bromo-4-iodo-quinoline |
927801-23-8 | 97% | 250mg |
399CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TA533-1g |
6-bromo-4-iodo-quinoline |
927801-23-8 | 97% | 1g |
1174.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TA533-5g |
6-bromo-4-iodo-quinoline |
927801-23-8 | 97% | 5g |
4743CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B842613-250mg |
6-Bromo-4-iodoquinoline |
927801-23-8 | 97% | 250mg |
346.50 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TA533-200mg |
6-bromo-4-iodo-quinoline |
927801-23-8 | 97% | 200mg |
292.0CNY | 2021-08-04 | |
| TRC | B693718-25mg |
6-Bromo-4-iodoquinoline |
927801-23-8 | 25mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B693718-50mg |
6-Bromo-4-iodoquinoline |
927801-23-8 | 50mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B693718-100mg |
6-Bromo-4-iodoquinoline |
927801-23-8 | 100mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B693718-250mg |
6-Bromo-4-iodoquinoline |
927801-23-8 | 250mg |
$ 98.00 | 2023-04-18 |
6-bromo-4-iodo-quinoline طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Sodium iodide Solvents: Propionitrile ; 96 h, reflux; reflux → rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether , Tetrahydrofuran ; 5 min, rt
1.2 Reagents: Sodium iodide Solvents: Acetonitrile ; 48 h, 100 °C
1.2 Reagents: Sodium iodide Solvents: Acetonitrile ; 48 h, 100 °C
المراجع
- Synthesis of antitumor candidate GSK2126458, Huagong Shikan, 2010, 24(12), 40-43
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Potassium iodide Solvents: Acetonitrile ; 48 h, reflux
المراجع
- Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors with potential for cancer therapy, RSC Advances, 2017, 7(4), 2342-2350
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Potassium iodide Solvents: Acetonitrile ; 48 h, reflux
المراجع
- Design, synthesis and biological evaluation of novel 4-alkynyl-quinoline derivatives as PI3K/mTOR dual inhibitors, European Journal of Medicinal Chemistry, 2015, 99, 36-50
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether , Tetrahydrofuran ; 30 min, rt
1.2 Reagents: Sodium iodide Solvents: Propionitrile ; 96 h, reflux; reflux → rt
1.3 Reagents: Potassium carbonate , Sodium sulfite Solvents: Water
1.2 Reagents: Sodium iodide Solvents: Propionitrile ; 96 h, reflux; reflux → rt
1.3 Reagents: Potassium carbonate , Sodium sulfite Solvents: Water
المراجع
- Preparation of quinoline derivatives as PI3/mTOR inhibitors, China, , ,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Ethyl acetate ; 1 h, rt
1.2 Reagents: Potassium iodide Solvents: Acetonitrile ; 48 h, reflux
1.2 Reagents: Potassium iodide Solvents: Acetonitrile ; 48 h, reflux
المراجع
- Preparation of the aromatic ring-containing compounds and their pharmaceutical use, World Intellectual Property Organization, , ,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether , Tetrahydrofuran ; 30 min, rt
1.2 Reagents: Sodium iodide Solvents: Propionitrile ; 96 h, reflux; reflux → rt
1.2 Reagents: Sodium iodide Solvents: Propionitrile ; 96 h, reflux; reflux → rt
المراجع
- Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin, ACS Medicinal Chemistry Letters, 2010, 1(1), 39-43
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether , Tetrahydrofuran ; 30 min, rt
1.2 Reagents: Sodium iodide Solvents: Propionitrile ; 96 h, reflux
1.2 Reagents: Sodium iodide Solvents: Propionitrile ; 96 h, reflux
المراجع
- [11C]GSK2126458 and [18F]GSK2126458, the first radiosynthesis of new potential PET agents for imaging of PI3K and mTOR in cancers, Bioorganic & Medicinal Chemistry Letters, 2012, 22(4), 1569-1574
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether , Tetrahydrofuran ; 30 min, rt
1.2 Reagents: Sodium iodide Solvents: Acetonitrile ; 48 h, reflux
1.2 Reagents: Sodium iodide Solvents: Acetonitrile ; 48 h, reflux
المراجع
- Structure-based optimization leads to the discovery of NSC765844, a highly potent, less toxic and orally efficacious dual PI3K/mTOR inhibitor, European Journal of Medicinal Chemistry, 2016, 122, 684-701
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 30 min, rt
1.2 Reagents: Sodium iodide Solvents: Acetonitrile ; 48 h, reflux; reflux → rt
1.2 Reagents: Sodium iodide Solvents: Acetonitrile ; 48 h, reflux; reflux → rt
المراجع
- Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors, ACS Chemical Biology, 2019, 14(4), 655-664
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , 1,4-Dioxane ; rt; 1 h, rt
1.2 Reagents: Sodium iodide Solvents: Acetonitrile ; rt → reflux; 72 h, reflux; reflux → rt
1.3 Reagents: Potassium carbonate Solvents: Water ; 15 min, rt
1.2 Reagents: Sodium iodide Solvents: Acetonitrile ; rt → reflux; 72 h, reflux; reflux → rt
1.3 Reagents: Potassium carbonate Solvents: Water ; 15 min, rt
المراجع
- Haloselective Cross-Coupling via Ni/Photoredox Dual Catalysis, ACS Catalysis, 2017, 7(8), 5129-5133
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Sodium iodide Solvents: Propionitrile ; 96 h, reflux
المراجع
- Preparation of N-[3-(quinolin-6-yl)pyridin-5-yl] benzenesulfonamides as PI3 kinase modulators, World Intellectual Property Organization, , ,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 10 min, rt
1.2 Reagents: Sodium iodide Solvents: Acetonitrile ; 16 h, reflux
1.2 Reagents: Sodium iodide Solvents: Acetonitrile ; 16 h, reflux
المراجع
- Preparation of 1,2,4-triazine-3-amine derivatives as A2a receptor antagonists, World Intellectual Property Organization, , ,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 2 h, rt
1.2 Reagents: Potassium iodide Solvents: Acetonitrile ; overnight, 85 °C
1.2 Reagents: Potassium iodide Solvents: Acetonitrile ; overnight, 85 °C
المراجع
- Preparation of heterocyclic compounds as antitumor agents, China, , ,
6-bromo-4-iodo-quinoline Raw materials
6-bromo-4-iodo-quinoline Preparation Products
6-bromo-4-iodo-quinoline الموردين
Amadis Chemical Company Limited
عضو ذهبي
(CAS:927801-23-8)6-bromo-4-iodo-quinoline
رقم الطلب:A859986
حالة المخزون:in Stock
كمية:10g
نقاء:99%
آخر تحديث معلومات التسعير:Friday, 30 August 2024 08:21
الأسعار ($):274.0
بريد إلكتروني:sales@amadischem.com
6-bromo-4-iodo-quinoline الوثائق ذات الصلة
-
1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:927801-23-8)6-bromo-4-iodo-quinoline
نقاء:99%
كمية:10g
الأسعار ($):274.0